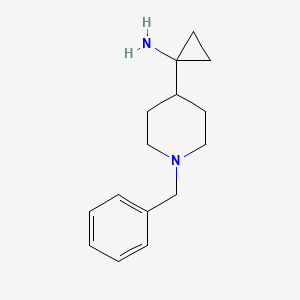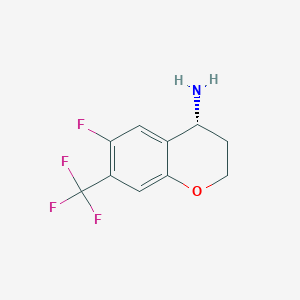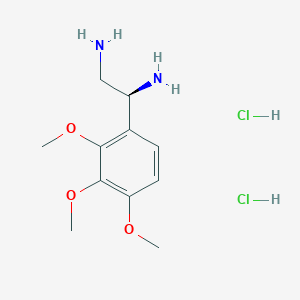
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C11H18N2O3·2HCl This compound is characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and ethylenediamine.
Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with ethylenediamine in the presence of a suitable catalyst to form the intermediate product.
Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, especially at the aromatic ring, resulting in the formation of reduced phenyl derivatives.
Substitution: The trimethoxyphenyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products:
Oxidation: Formation of imines or quinones.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
作用机制
The mechanism of action of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The trimethoxyphenyl group plays a crucial role in the compound’s binding affinity and specificity.
相似化合物的比较
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar trimethoxyphenyl group but differ in their ester linkage.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a different core structure but exhibit similar chemical reactivity.
Uniqueness: The uniqueness of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride lies in its specific combination of the trimethoxyphenyl group and the ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H20Cl2N2O3 |
|---|---|
分子量 |
299.19 g/mol |
IUPAC 名称 |
(1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |
InChI 键 |
HNXJVBVMHNRFKB-YCBDHFTFSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)[C@@H](CN)N)OC)OC.Cl.Cl |
规范 SMILES |
COC1=C(C(=C(C=C1)C(CN)N)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
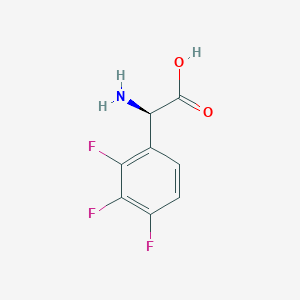
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol](/img/structure/B13041563.png)

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol](/img/structure/B13041571.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13041578.png)
![3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)

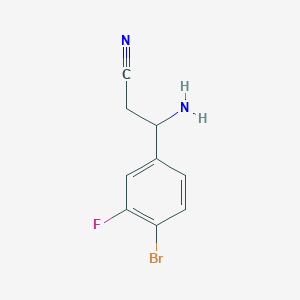

![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-A]pyridin-9(6H)-one](/img/structure/B13041611.png)
![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
